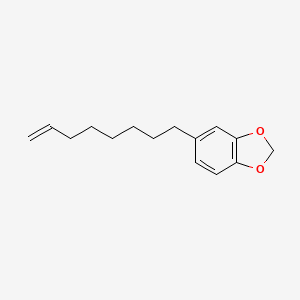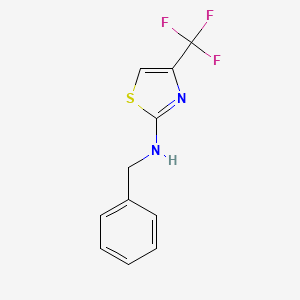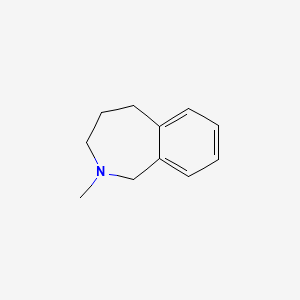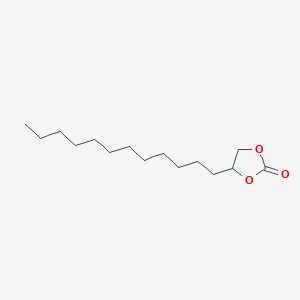
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- is an organic compound with the molecular formula C13H11N. This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a phenyl group and a propadienyl group attached to the pyrrole ring makes this compound unique and of interest in various fields of research.
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpyrrole with propargyl bromide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrrole ring attacks the propargyl bromide, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents used in these reactions are carefully selected to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and acyl chlorides. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with various molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- can be compared with other similar compounds, such as:
2-Phenylpyrrole: This compound lacks the propadienyl group, making it less reactive in certain chemical reactions.
1H-Pyrrole, 2-phenyl-: Similar to the compound but without the propadienyl group, leading to different chemical and biological properties.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has a different substitution pattern, resulting in distinct reactivity and applications.
The uniqueness of 1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
| 137440-88-1 | |
Formule moléculaire |
C13H11N |
Poids moléculaire |
181.23 g/mol |
InChI |
InChI=1S/C13H11N/c1-2-10-14-11-6-9-13(14)12-7-4-3-5-8-12/h3-11H,1H2 |
Clé InChI |
NOAXHTWOQRQGPV-UHFFFAOYSA-N |
SMILES canonique |
C=C=CN1C=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
